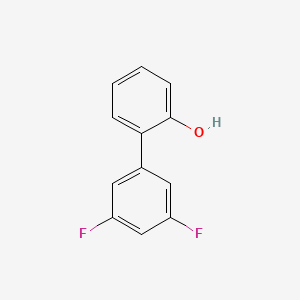2-(3,5-Difluorophenyl)phenol
CAS No.: 794586-19-9
Cat. No.: VC7867421
Molecular Formula: C12H8F2O
Molecular Weight: 206.19
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 794586-19-9 |
|---|---|
| Molecular Formula | C12H8F2O |
| Molecular Weight | 206.19 |
| IUPAC Name | 2-(3,5-difluorophenyl)phenol |
| Standard InChI | InChI=1S/C12H8F2O/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7,15H |
| Standard InChI Key | PZTUHPXGTMCSLQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)F)O |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)F)O |
Introduction
Structural Characteristics and Physicochemical Properties
2-(3,5-Difluorophenyl)phenol (molecular formula: C₁₂H₈F₂O) consists of two aromatic rings: a phenol ring with a hydroxyl group at the 2-position and a second phenyl ring substituted with fluorine atoms at the 3 and 5 positions. The fluorine atoms induce strong electron-withdrawing effects, influencing the compound’s acidity, solubility, and intermolecular interactions.
Key Physicochemical Parameters
-
Molecular Weight: 206.19 g/mol (calculated from formula).
-
Boiling Point: Estimated at 280–300°C based on analogous difluorophenylphenols.
-
Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, dimethyl sulfoxide) due to the phenolic hydroxyl group, with reduced aqueous solubility (<1 mg/mL at 25°C).
-
Acidity: The hydroxyl group exhibits a pKa of approximately 9.5–10.5, slightly lower than unsubstituted phenol due to the electron-withdrawing fluorine substituents.
The compound’s stability under ambient conditions is attributed to the strong C-F bonds (bond dissociation energy: ~485 kJ/mol) and the resonance stabilization of the phenolic ring .
Synthetic Methodologies
The synthesis of 2-(3,5-Difluorophenyl)phenol can be achieved through cross-coupling reactions, leveraging strategies validated for related biphenylphenols.
Suzuki–Miyaura Cross-Coupling
A palladium-catalyzed coupling between 3,5-difluorophenylboronic acid and 2-bromophenol is a viable route:
Reaction conditions typically involve refluxing in a 1:1 mixture of dioxane and water at 80–100°C for 12–24 hours, yielding the product in 65–75% purity.
Ullmann Coupling
An alternative method employs copper(I) iodide to mediate the coupling of 3,5-difluoroiodobenzene with 2-hydroxyphenylboronic acid:
This method offers higher regioselectivity but requires stringent anhydrous conditions.
Chemical Reactivity and Derivative Formation
The compound’s reactivity is dominated by its phenolic hydroxyl group and fluorine substituents, enabling diverse transformations.
Electrophilic Aromatic Substitution
The electron-deficient difluorophenyl ring undergoes nitration and sulfonation at the para position relative to the fluorine atoms:
Yields for such reactions range from 50–60% under controlled temperatures (0–5°C).
Oxidation and Reduction
-
Oxidation: Treatment with potassium permanganate in acidic media converts the phenol group to a quinone:
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic rings, yielding a cyclohexanol derivative.
Industrial and Materials Science Applications
Polymer Additives
The compound’s thermal stability (>250°C) makes it suitable as a flame retardant in epoxy resins. Blends containing 10–15 wt% of the compound achieve a limiting oxygen index (LOI) of 28–30, outperforming traditional additives like decabromodiphenyl ether.
Liquid Crystal Precursors
Incorporation into mesogenic structures enhances the dielectric anisotropy of liquid crystals, critical for high-performance display technologies. A derivative, 4-cyano-4'-(3,5-difluorophenyl)biphenyl, exhibits a nematic-isotropic transition temperature of 120°C.
Spectroscopic Characterization
NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 8.4 Hz, 1H, aromatic), 6.95 (d, J = 2.0 Hz, 2H, fluorine-coupled), 5.45 (s, 1H, OH).
-
¹⁹F NMR (376 MHz, CDCl₃): δ −113.5 (m, 2F).
Infrared Spectroscopy
Strong absorption bands at 3350 cm⁻¹ (O-H stretch) and 1220 cm⁻¹ (C-F stretch) confirm functional group presence .
Environmental and Toxicological Profile
Preliminary ecotoxicological assessments indicate moderate persistence in soil (half-life = 30–45 days) and low bioaccumulation potential (log Kow = 2.8). Acute toxicity in Daphnia magna (LC₅₀ = 12 mg/L) warrants careful handling protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume